molecular formula C12H16O2 B8796214 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8796214
M. Wt: 192.25 g/mol
InChI Key: GBWUUKKRSGIUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h7-8H,3-6H2,1-2H3

InChI Key

GBWUUKKRSGIUKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(N-propyl)amino-6,7-dimethoxy tetraline (3.69 g; 0.0147 moles) (prepared as indicated in step (a) of Example 2 was dissolved in 43 cc of acetone. To the resulting solution the acid chloride of p-methyl-O-acetyl-mandelic acid (1.45 g; 0.007 moles) was added. The solution was kept at room temperature for 30 minutes and subsequently filtered and concentrated under vacuum. The residue was taken up with methylene chloride and washed with 5% HCl, 5% NaHCO3 and H2O to neutrality. The organic phase was dried over anhydrous Na2SO4 and brought to dryness. 2.4 g of 2-[(N-propyl, N-p-methyl-O-acetyl mandelyl)amino]-6,7-dimethoxy tetraline were obtained. To the amide thus obtained (2.4 g; 0.0058 moles) BH3 in THF (17.4 cc; 0.017 moles) was added at 0° C. The solution was kept at the reflux temperature for three hours. Subsequently, 16 cc of 6N HCl were added at 0° C., the solution was kept at the reflux temperature for 30 minutes and then concentrated under vacuum in order to remove the THF. The acid solution was alkalinized with 4N NaOH and extracted with chlorophorm. The organic phase was washed with H2O to neutrality and concentrated under vacuum. The solid which formed was taken up with ethyl acetate and upon addition of gaseous HCl 1.4 grams of a white solid product were obtained (yield 74%). ##STR28##
Quantity
3.69 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-methyl-O-acetyl-mandelic acid
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.